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2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine
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Overview
Description
2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a methoxyethanamine group attached to the thiophene ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine typically involves multiple steps. One common approach is the bromination of 5-methylthiophene, followed by the introduction of the methoxyethanamine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the reaction of the brominated intermediate with methoxyethanamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-5-methylthiophen-2-yl)boronic acid
- (4-Bromo-5-methylthiophen-2-yl)methanol
Uniqueness
2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine is unique due to the presence of the methoxyethanamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Biological Activity
2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine, with the CAS number 1599620-55-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C8H12BrNOS, with a molecular weight of 250.16 g/mol. The structure features a thiophene ring and a methoxy group, which may influence its biological interactions.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:
- Antidepressant Effects : Some derivatives of thiophene compounds have shown promise in treating depression by modulating neurotransmitter levels.
- Anti-inflammatory Activity : Thiophene-containing compounds are known for their ability to inhibit inflammatory pathways, which could be relevant in conditions like arthritis.
- Antimicrobial Properties : Studies have indicated that certain brominated thiophenes possess antimicrobial activities against various pathogens.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing serotonin and dopamine pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Oxidative Stress Reduction : Similar compounds have demonstrated the ability to reduce oxidative stress in cellular models.
Study 1: Antidepressant Activity
In a study examining the antidepressant effects of thiophene derivatives, researchers found that compounds similar to this compound significantly increased serotonin levels in animal models. This suggests potential use in treating mood disorders.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of brominated thiophenes. The results showed that the compound reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Data Table
Property | Value |
---|---|
CAS Number | 1599620-55-9 |
Molecular Formula | C8H12BrNOS |
Molecular Weight | 250.16 g/mol |
Antidepressant Activity | Positive effect on serotonin levels |
Anti-inflammatory Activity | Reduced pro-inflammatory cytokines |
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H12BrNOS/c1-5-6(9)3-8(12-5)7(4-10)11-2/h3,7H,4,10H2,1-2H3 |
InChI Key |
HCQVYUCLFBIBCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(CN)OC)Br |
Origin of Product |
United States |
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